molecular formula C20H25NO2 B11113731 3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)propanamide

3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)propanamide

Cat. No.: B11113731
M. Wt: 311.4 g/mol
InChI Key: ICPFSMMDEZHKKD-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group and a phenylbutan-2-yl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde and 4-phenylbutan-2-amine.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with 4-phenylbutan-2-amine in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Amidation: The amine is then reacted with propanoyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)propanamide can be compared with other amides, such as:
    • 3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)acetamide
    • 3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)butanamide

Uniqueness

  • The presence of the methoxyphenyl group and the phenylbutan-2-yl group in this compound imparts unique chemical and biological properties, distinguishing it from other similar compounds. These structural features may influence its reactivity, stability, and potential applications.

Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-(4-phenylbutan-2-yl)propanamide

InChI

InChI=1S/C20H25NO2/c1-16(8-9-17-6-4-3-5-7-17)21-20(22)15-12-18-10-13-19(23-2)14-11-18/h3-7,10-11,13-14,16H,8-9,12,15H2,1-2H3,(H,21,22)

InChI Key

ICPFSMMDEZHKKD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CCC2=CC=C(C=C2)OC

Origin of Product

United States

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